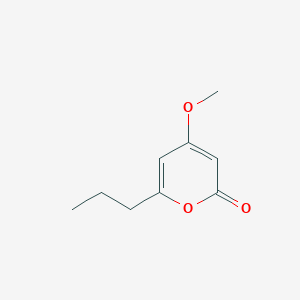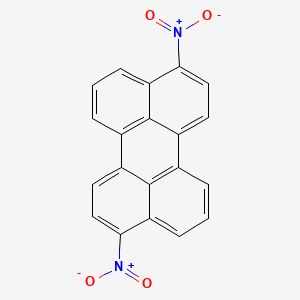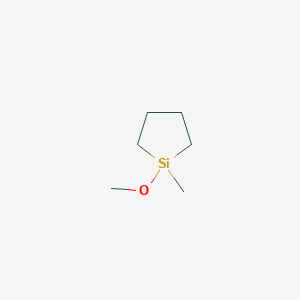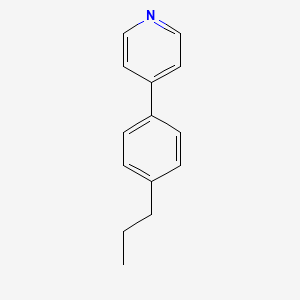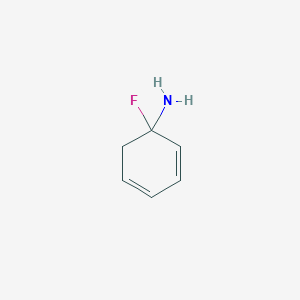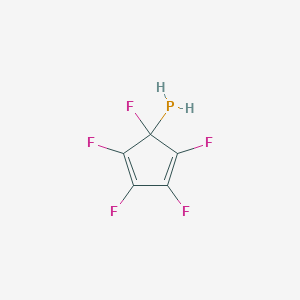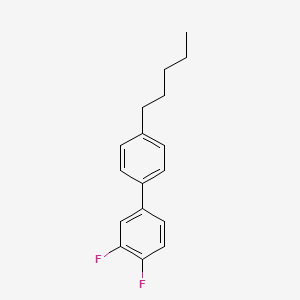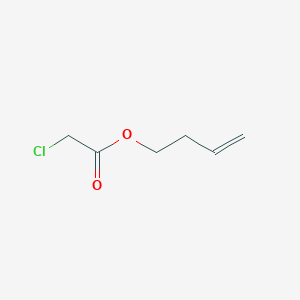
3-Buten-1-ol, chloroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-1-ol, chloroacetate: is an organic compound with the molecular formula C6H9ClO2 It is a derivative of 3-buten-1-ol, where the hydroxyl group is esterified with chloroacetic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-buten-1-ol, chloroacetate typically involves the esterification of 3-buten-1-ol with chloroacetic acid. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:
CH2=CHCH2CH2OH+ClCH2COOH→CH2=CHCH2CH2OCOCH2Cl+H2O
Industrial Production Methods:
In an industrial setting, the reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction mixture is heated to a temperature of around 60-80°C and maintained under reflux conditions. The product is then purified by distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Buten-1-ol, chloroacetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 3-buten-1-ol.
Substitution: Nucleophilic substitution reactions can occur at the chloroacetate moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: 3-Buten-1-ol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
3-Buten-1-ol, chloroacetate is used as an intermediate in organic synthesis. It can be employed in the preparation of various pharmaceuticals, agrochemicals, and fine chemicals.
Biology:
In biological research, this compound can be used as a building block for the synthesis of biologically active molecules.
Medicine:
Industry:
In the industrial sector, this compound is used in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of 3-buten-1-ol, chloroacetate involves its reactivity as an ester. The chloroacetate moiety can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
3-Buten-1-ol: The parent alcohol from which 3-buten-1-ol, chloroacetate is derived.
3-Buten-1-ol, dichloroacetate: A similar compound where the esterifying acid is dichloroacetic acid.
Uniqueness:
This compound is unique due to its specific ester functional group, which imparts distinct reactivity and properties compared to its parent alcohol and other esters. The presence of the chloroacetate moiety allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
90779-39-8 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
but-3-enyl 2-chloroacetate |
InChI |
InChI=1S/C6H9ClO2/c1-2-3-4-9-6(8)5-7/h2H,1,3-5H2 |
Clé InChI |
IYUCKRIJZHJOAQ-UHFFFAOYSA-N |
SMILES canonique |
C=CCCOC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




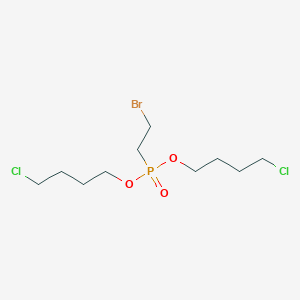
methanone](/img/structure/B14372107.png)
